

KRH-3955: A Comprehensive Pharmacological Profile

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Compound of Interest

Compound Name: KRH-3955

Cat. No.: B608379

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Introduction

KRH-3955 is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).^{[1][2]} Developed as a derivative of KRH-1636, **KRH-3955** exhibits significantly improved oral bioavailability and more potent anti-HIV-1 activity compared to its predecessor and other CXCR4 antagonists like AMD3100.^[3] This technical guide provides an in-depth overview of the pharmacological profile of **KRH-3955**, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information is presented to support further research and development of this promising compound.

Mechanism of Action

KRH-3955 functions as a selective antagonist of the CXCR4 receptor.^[2] CXCR4 is a G-protein coupled receptor that plays a crucial role in various physiological processes, including lymphocyte trafficking.^[4] It is also a major co-receptor for T-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1) to enter host cells.^{[5][6]}

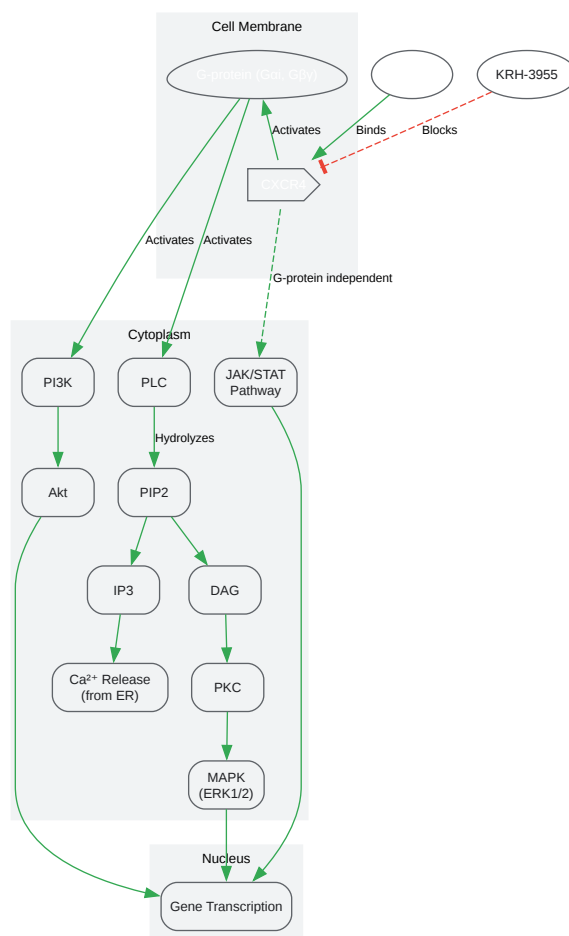
KRH-3955 exerts its therapeutic effects by binding to CXCR4 and inhibiting the binding of its natural ligand, stromal cell-derived factor-1 α (SDF-1 α).^{[2][3][5]} This blockade prevents the conformational changes in the receptor necessary for viral entry and downstream signaling pathways.^{[4][7]} Specifically, **KRH-3955** has been shown to inhibit SDF-1 α -induced calcium mobilization, a key event in CXCR4-mediated signaling.^{[3][5]} The binding site of **KRH-3955** on

CXCR4 has been localized to the first, second, and/or third extracellular loops of the receptor.

[6]

CXCR4 Signaling Pathway

The binding of SDF-1 α to CXCR4 activates several downstream signaling cascades that are crucial for cell migration, proliferation, and survival. **KRH-3955**, by blocking this initial interaction, effectively inhibits these pathways.



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CXCR4 Signaling Pathway and Inhibition by **KRH-3955**.

In Vitro Pharmacological Profile

CXCR4 Binding Affinity

KRH-3955 demonstrates high affinity for the CXCR4 receptor. In competitive binding assays using CHO cells expressing CXCR4, **KRH-3955** inhibited the binding of ^{125}I -labeled SDF-1 α with a 50% inhibitory concentration (IC_{50}) of 0.61 nM.[5]

Functional Antagonism

KRH-3955 effectively antagonizes CXCR4 function by inhibiting SDF-1 α -induced intracellular calcium mobilization. In CXCR4-expressing CHO cells, **KRH-3955** dose-dependently inhibited the calcium influx triggered by SDF-1 α . [5]

Anti-HIV-1 Activity

KRH-3955 exhibits potent and selective inhibitory activity against X4-tropic HIV-1 strains. In activated peripheral blood mononuclear cells (PBMCs), **KRH-3955** inhibited the replication of the X4 HIV-1 strain NL4-3 with 50% effective concentrations (EC_{50}) ranging from 0.23 to 1.3 nM, depending on the donor.[5] The compound was also effective against clinical isolates and recombinant X4 HIV-1 strains with resistance mutations to reverse transcriptase and protease inhibitors.[3]

Table 1: In Vitro Activity of **KRH-3955**

Assay	Cell Line/System	Target	Parameter	Value	Reference
SDF-1 α Binding Inhibition	CXCR4-expressing CHO cells	CXCR4	IC_{50}	0.61 nM	[5]
Anti-HIV-1 Activity (NL4-3)	Activated PBMCs	X4 HIV-1	EC_{50}	0.23 - 1.3 nM	[5]
Anti-HIV-1 Activity (Clinical Isolates)	Activated PBMCs	X4 HIV-1	EC_{50}	Potent Inhibition	[3]

In Vivo Pharmacological Profile

Anti-HIV-1 Efficacy in a Humanized Mouse Model

The in vivo efficacy of **KRH-3955** against X4 HIV-1 was evaluated in a human peripheral blood lymphocyte-reconstituted severe combined immunodeficient (hu-PBL-SCID) mouse model. A single oral administration of **KRH-3955** at a dose of 10 mg/kg was sufficient to protect the mice from challenge with the X4-tropic HIV-1 NL4-3 strain.[6] This demonstrates the potent in vivo anti-HIV-1 activity of orally administered **KRH-3955**.

Pharmacokinetics in Rats

Pharmacokinetic studies in male Sprague-Dawley rats revealed that **KRH-3955** has good oral bioavailability.[5] After a single oral administration of 10 mg/kg, the bioavailability was determined to be 25.6%.[2][3][5] The compound exhibited a long terminal elimination half-life.

Table 2: Pharmacokinetic Parameters of **KRH-3955** in Rats (10 mg/kg single dose)

Route of Administration	Bioavailability (%)	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-∞} (ng·h/mL)	T _{1/2} (h)	Reference
Oral	25.6	86.3	8.0	2500	99.0	[5]
Intravenous	-	-	-	9780	99.0	[5]

Experimental Protocols

SDF-1α Competitive Binding Assay

This assay measures the ability of a compound to compete with radiolabeled SDF-1α for binding to the CXCR4 receptor.



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Workflow for the SDF-1 α Competitive Binding Assay.

Methodology:

- Cell Preparation: CXCR4-expressing Chinese Hamster Ovary (CHO) cells are harvested and suspended in a binding buffer.
- Assay Setup: The cell suspension is incubated with a constant concentration of ^{125}I -labeled SDF-1 α and varying concentrations of **KRH-3955**.
- Incubation: The reaction mixture is incubated on ice to allow binding to reach equilibrium.
- Washing: Unbound radioligand is removed by washing the cells.
- Detection: Cell-associated radioactivity is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition of ^{125}I -labeled SDF-1 α binding is calculated for each concentration of **KRH-3955**, and the IC_{50} value is determined.[\[5\]](#)

Calcium Mobilization Assay

This functional assay assesses the antagonist activity of **KRH-3955** by measuring its ability to block SDF-1 α -induced intracellular calcium release.

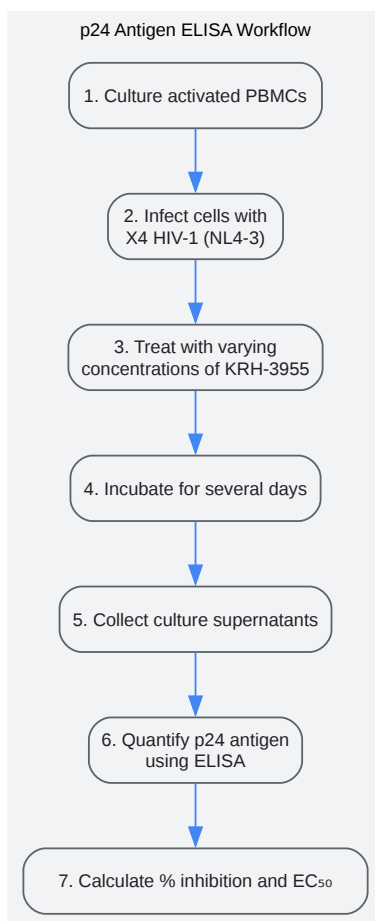
Methodology:

- Cell Loading: CXCR4-expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Baseline Measurement: The baseline fluorescence of the loaded cells is measured.
- Compound Addition: Varying concentrations of **KRH-3955** are added to the cells and incubated.
- Agonist Stimulation: SDF-1 α is added to stimulate the CXCR4 receptor.
- Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader.

- Data Analysis: The inhibition of the SDF-1 α -induced calcium signal by **KRH-3955** is quantified to determine its antagonistic potency.[5]

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the ability of **KRH-3955** to inhibit HIV-1 replication in a cell-based system.



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Workflow for the In Vitro Anti-HIV-1 Activity Assay.

Methodology:

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and activated.
- Infection and Treatment: The activated PBMCs are infected with an X4-tropic HIV-1 strain (e.g., NL4-3) in the presence of varying concentrations of **KRH-3955**.

- Incubation: The cultures are incubated for a period of time (e.g., 7 days) to allow for viral replication.
- Sample Collection: Culture supernatants are collected at the end of the incubation period.
- p24 Quantification: The amount of HIV-1 p24 core antigen in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration, and the EC₅₀ value is determined.

hu-PBL-SCID Mouse Model for In Vivo Efficacy

This animal model is used to evaluate the in vivo anti-HIV-1 efficacy of drug candidates.[\[12\]](#)[\[13\]](#)
[\[14\]](#)[\[15\]](#)

Methodology:

- Mouse Strain: Severe combined immunodeficient (SCID) mice (e.g., C.B-17 SCID) are used as they can accept human cells without rejection.[\[6\]](#)[\[14\]](#)
- Humanization: The mice are reconstituted with human peripheral blood mononuclear cells (PBMCs) via intraperitoneal injection.[\[6\]](#)[\[13\]](#)
- Drug Administration: **KRH-3955** is administered orally to the mice.[\[6\]](#)
- Viral Challenge: The humanized mice are challenged with an X4-tropic HIV-1 strain (e.g., NL4-3) via intraperitoneal injection.[\[6\]](#)
- Monitoring: The infection is monitored over time by measuring viral load (e.g., p24 antigen levels in plasma or peritoneal lavage) and CD4+ T cell counts.[\[6\]](#)[\[14\]](#)
- Endpoint Analysis: The efficacy of **KRH-3955** is determined by comparing the viral load and CD4+ T cell counts in treated mice to those in untreated control mice.

Conclusion

KRH-3955 is a highly potent and orally bioavailable CXCR4 antagonist with significant promise as an anti-HIV-1 therapeutic agent. Its strong in vitro and in vivo activity against X4-tropic HIV-1, coupled with favorable pharmacokinetic properties, makes it a compelling candidate for further clinical development. The detailed pharmacological profile and experimental methodologies provided in this guide are intended to facilitate continued research into the therapeutic potential of **KRH-3955** and other CXCR4 antagonists.

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